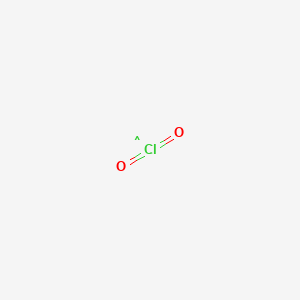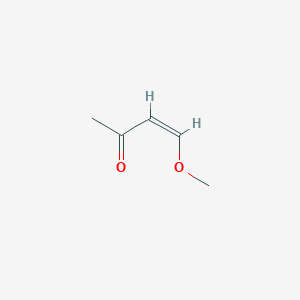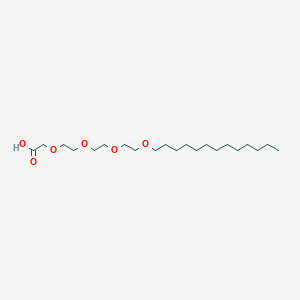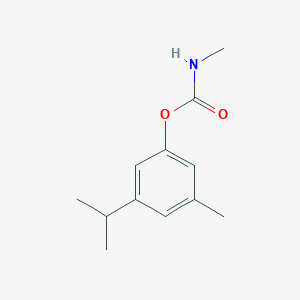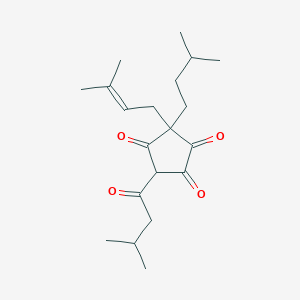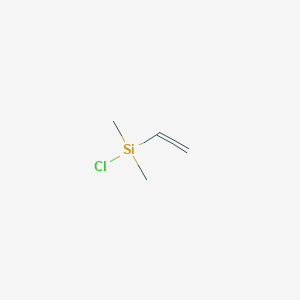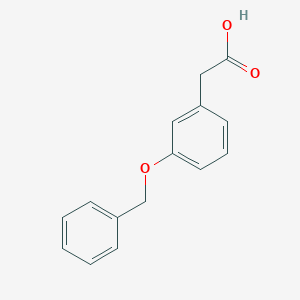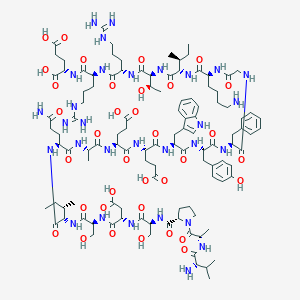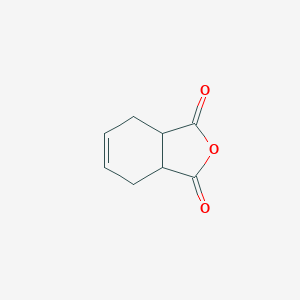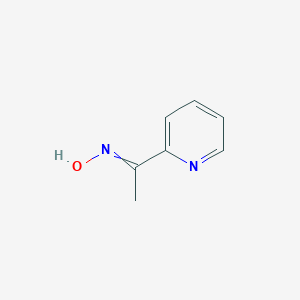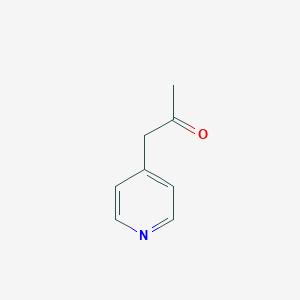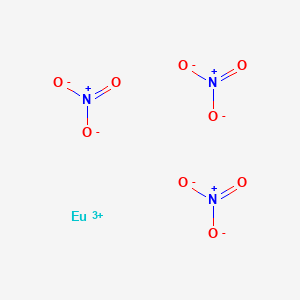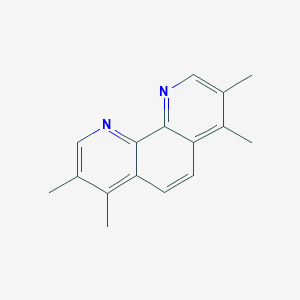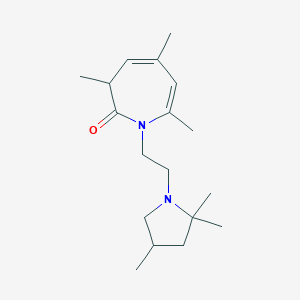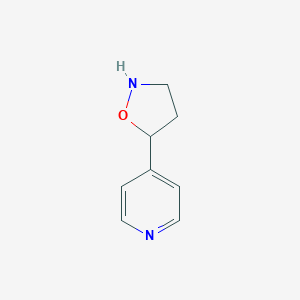
5-(Pyridin-4-yl)isoxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyridin-4-yl)isoxazolidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is a member of the isoxazolidine family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. In
Applications De Recherche Scientifique
5-(Pyridin-4-yl)isoxazolidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been explored as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the pathophysiology of Alzheimer's disease. Moreover, 5-(Pyridin-4-yl)isoxazolidine has been used as a building block in the synthesis of various bioactive compounds, including anti-cancer agents, anti-viral agents, and anti-fungal agents.
Mécanisme D'action
The mechanism of action of 5-(Pyridin-4-yl)isoxazolidine is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation. Moreover, 5-(Pyridin-4-yl)isoxazolidine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(Pyridin-4-yl)isoxazolidine are diverse and depend on its concentration, duration of exposure, and the specific biological system under investigation. In general, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, 5-(Pyridin-4-yl)isoxazolidine has been shown to inhibit the activity of various enzymes and receptors involved in cancer cell proliferation, migration, and invasion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(Pyridin-4-yl)isoxazolidine in lab experiments is its versatility and ease of synthesis. This compound can be easily synthesized using commercially available reagents and can be modified to introduce various functional groups. Moreover, 5-(Pyridin-4-yl)isoxazolidine has been shown to exhibit good solubility in various solvents, making it suitable for use in various biological assays. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Orientations Futures
The future directions of research on 5-(Pyridin-4-yl)isoxazolidine are vast and diverse. One of the main areas of focus is the development of novel anti-cancer agents based on the structure and activity of this compound. Moreover, the potential applications of 5-(Pyridin-4-yl)isoxazolidine in the treatment of various inflammatory and infectious diseases are being explored. Furthermore, the use of this compound as a building block in the synthesis of novel materials and catalysts is also an area of active research. Overall, the versatility and potential applications of 5-(Pyridin-4-yl)isoxazolidine make it a promising candidate for further investigation and development.
Méthodes De Synthèse
The synthesis of 5-(Pyridin-4-yl)isoxazolidine can be achieved through various methods, including the reaction of pyridine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. Another method involves the reaction of pyridine-4-carboxylic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide followed by reduction with lithium aluminum hydride. These methods have been optimized and improved over the years to increase the yield and purity of the final product.
Propriétés
Numéro CAS |
132287-05-9 |
|---|---|
Nom du produit |
5-(Pyridin-4-yl)isoxazolidine |
Formule moléculaire |
C8H10N2O |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
5-pyridin-4-yl-1,2-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-2,4-5,8,10H,3,6H2 |
Clé InChI |
FGHMPXHKKGUXHJ-UHFFFAOYSA-N |
SMILES |
C1CNOC1C2=CC=NC=C2 |
SMILES canonique |
C1CNOC1C2=CC=NC=C2 |
Synonymes |
Pyridine, 4-(5-isoxazolidinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



